3-amino-1-octyl-1H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-1-octyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group at the third position, an octyl group at the first position, and a carbonitrile group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-octyl-1H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes. These aldoximes are then converted into the desired pyrazole derivative in a basic medium. Another method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, solvent-free reactions have been developed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-octyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles. These products can be further utilized in various applications, including the synthesis of more complex molecules .
Scientific Research Applications
3-amino-1-octyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-amino-1-octyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the octyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-amino-4-pyrazolecarbonitrile: Lacks the octyl group, making it less hydrophobic.
3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile: Contains an isopropyl group instead of an octyl group, affecting its solubility and reactivity.
Uniqueness
3-amino-1-octyl-1H-pyrazole-4-carbonitrile is unique due to its long octyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This property can be advantageous in drug design, where membrane permeability is crucial .
Properties
CAS No. |
827629-52-7 |
---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-amino-1-octylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C12H20N4/c1-2-3-4-5-6-7-8-16-10-11(9-13)12(14)15-16/h10H,2-8H2,1H3,(H2,14,15) |
InChI Key |
QEKNRSINEJFMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(=N1)N)C#N |
Origin of Product |
United States |
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